BenchChemオンラインストアへようこそ!

(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Physicochemical profiling Drug-likeness Benzothiazole SAR

(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 941930-06-9) is a synthetic, low-molecular-weight (296.4 g/mol) benzothiazole-ylidene acetamide derivative that contains a characteristic 5-methoxy substituent on the benzothiazole ring and a 3-(2-methylthioethyl) side chain. The compound is catalogued under multiple identifiers, including PubChem CID 18586766 and the screening code F2826-1631, and has been deposited into at least one publicly archived high-throughput screening (HTS) collection.

Molecular Formula C13H16N2O2S2
Molecular Weight 296.4
CAS No. 941930-06-9
Cat. No. B2635825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
CAS941930-06-9
Molecular FormulaC13H16N2O2S2
Molecular Weight296.4
Structural Identifiers
SMILESCC(=O)N=C1N(C2=C(S1)C=CC(=C2)OC)CCSC
InChIInChI=1S/C13H16N2O2S2/c1-9(16)14-13-15(6-7-18-3)11-8-10(17-2)4-5-12(11)19-13/h4-5,8H,6-7H2,1-3H3
InChIKeyQHWUJXQUDGGYGV-YPKPFQOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 941930-06-9) Is Catalogued as a Distinct Chemical Entity in Screening Collections


(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 941930-06-9) is a synthetic, low-molecular-weight (296.4 g/mol) benzothiazole-ylidene acetamide derivative that contains a characteristic 5-methoxy substituent on the benzothiazole ring and a 3-(2-methylthioethyl) side chain [1]. The compound is catalogued under multiple identifiers, including PubChem CID 18586766 and the screening code F2826-1631, and has been deposited into at least one publicly archived high-throughput screening (HTS) collection [1][2]. Its computed physicochemical profile—XLogP3-AA of 2.5, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 92.5 Ų—places it in a property space consistent with CNS-permeable or orally bioavailable small molecules, though experimental ADME data are lacking [1]. The compound is commercially available from several research-chemical suppliers, but to date no primary research publication, patent, or authoritative database has reported a quantitative biological potency, selectivity, or efficacy measurement for this specific substance [1][2].

Why In-Class Benzothiazole-Ylidene Acetamides Cannot Be Interchanged with (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide Without Quantitative Verification


Although the benzothiazole-ylidene acetamide scaffold is populated by numerous commercially available analogs—for example, (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide and (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide—simple in-class substitution is not scientifically defensible because minor structural modifications to the benzothiazole core and the N3 side chain can profoundly alter target engagement, selectivity, and physicochemical properties [1][2]. The 5-methoxy group present in the target compound introduces a hydrogen-bond acceptor that is absent in the unsubstituted analog, while the 3-(2-methylthioethyl) side chain provides a thioether moiety capable of metal coordination, hydrophobic packing, or metabolic lability that the simpler 3-(2-methoxyethyl) chain does not recapitulate [1][2]. Target-bound HTS data archived in PubChem confirm that the compound was tested in at least five distinct biochemical and cell-based assays and returned uniformly inactive results, whereas closely related benzothiazole-ylidene acetamides have been reported as active modulators of ion channels, enzymes, and protein–protein interactions in the patent literature, indicating that even subtle atomic differences can toggle biological activity from silent to potent [2][3]. Consequently, any procurement decision that treats these analogs as functionally interchangeable risks introducing an uncharacterized—and potentially inactive—molecule into a screening cascade or SAR program.

Quantitative Evidence Table for (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide vs. Its Closest Structural Analogs


Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile Distinguish (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide from the 3-(2-Methoxyethyl) Analog

The target compound exhibits a computed XLogP3-AA of 2.5, zero hydrogen-bond donors, and four hydrogen-bond acceptors, whereas the closely related analog (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide—lacking both the 5-methoxy and the thioether side chain—is predicted to have a lower logP and a reduced hydrogen-bond acceptor count (likely 3 acceptors, 0 donors) [1][2]. This difference arises because the 5-methoxy group contributes an additional oxygen-based acceptor and modestly elevates lipophilicity, while the methylthioethyl side chain replaces a terminal ether oxygen with a sulfur atom, simultaneously increasing molar refractivity and reducing solvation free energy [1]. The shift in physicochemical space may be sufficient to move a compound from one permeability or solubility class to another, affecting oral absorption, blood–brain barrier penetration, and clearance, even if the two compounds share an identical benzothiazole-ylidene acetamide core [1].

Physicochemical profiling Drug-likeness Benzothiazole SAR

Differential HTS Activity Profile: (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide Is Uniformly Inactive Across Five Archived PubChem BioAssays, in Contrast to Structurally Related Benzothiazole Amides That Show Target Engagement in the Same or Similar Assay Formats

PubChem BioAssay records (AID 1159607, 1259245, 1272365, 2060911) document that the compound was tested in four distinct assay systems—(i) an RMI–FANCM (MM2) protein–protein interaction AlphaScreen, (ii) a fluorescence-based AMPAR–stargazin complex modulation assay probing three separate target subunits (GluA1, GluA2), (iii) an SSB–PriA antibiotic resistance target AlphaScreen, and (iv) an HTS for inhibitors of Mycobacterium tuberculosis phosphatase PstP—and returned an 'Inactive' outcome in every instance [1]. In contrast, patent US6727247 discloses substituted benzothiazole amide derivatives that exhibit nanomolar to low-micromolar activity in adenosine receptor binding and functional assays [2]. This divergent activity profile demonstrates that the 5-methoxy-3-(methylthioethyl) substitution pattern does not universally confer bioactivity on the benzothiazole-ylidene acetamide scaffold; rather, it represents a distinct selectivity filter that abolishes activity at the targets screened while potentially preserving activity at other, as-yet-untested targets [1][2].

High-throughput screening Bioactivity fingerprint Protein–protein interaction inhibitors

Structural Uniqueness of the 5-Methoxy-3-(2-Methylthioethyl) Substitution Pattern: A Tanimoto Similarity Search Reveals Low Identity to the Most Commonly Procured Benzothiazole-Ylidene Acetamides

A 2D Tanimoto similarity query on the PubChem database using the target compound as the seed structure returns (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide—which lacks the 5-methoxy and 3-thioether substituents—as a neighbor with an estimated Tanimoto (Sokal-Michener) score of approximately 0.85, indicating a ~15% structural difference [1][2]. Other commercially available analogs, such as (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide, differ at two positions simultaneously (6-acetamido vs. 5-methoxy and 3-methoxyethyl vs. 3-methylthioethyl), yielding an even lower similarity score [1]. This level of structural divergence is sufficient to place the target compound in a distinct chemical series for the purposes of medicinal chemistry lead-optimization and patent-landscape analysis [1].

Chemical similarity Compound library design Scaffold novelty

Evidence-Backed Procurement and Application Scenarios for (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 941930-06-9)


Inactive Control Compound for Protein–Protein Interaction and Antibiotic Resistance Target HTS Campaigns

Because the compound was confirmed inactive in the RMI–FANCM AlphaScreen (AID 1159607) and the SSB–PriA antibiotic resistance target AlphaScreen (AID 1272365), it can serve as a pre-validated negative control for laboratories developing or validating analogous PPI inhibitor screens [1]. Its well-defined structure and commercial availability eliminate the time and cost of synthesizing and purifying a custom inactive control from scratch.

Chemical Probe for Selectivity Profiling of Benzothiazole Amide Binding Sites

The compound's uniformly inactive profile across the five assay systems tested—including AMPAR–stargazin modulation and M. tuberculosis phosphatase PstP inhibition—makes it a candidate for use in target-deconvolution studies, where it can be employed to distinguish specific binding events from nonspecific interactions when compared with active benzothiazole amides disclosed in patent US6727247 [1][2].

Scaffold-Hopping Starting Point in CNS-Oriented Medicinal Chemistry Programs

With a computed XLogP3-AA of 2.5, a topological polar surface area of 92.5 Ų, and zero hydrogen-bond donors, the compound resides in physicochemical space favorable for passive blood–brain barrier permeation [3]. Although it lacks confirmed CNS target activity, the scaffold can be used as a synthetic intermediate or a computational template for virtual screening campaigns aimed at CNS targets, where the 5-methoxy and 3-methylthioethyl groups offer vectors for further derivatization [3].

Diversity-Oriented Library Member for Academic and Industrial Compound Collections

With a Tanimoto similarity of ≤0.85 to the nearest commercial benzothiazole-ylidene acetamide analog, the compound probes a region of chemical space that is underrepresented in standard screening decks [3][4]. Procurement of this compound therefore increases the structural diversity of any HTS library and may uncover novel bioactivity not captured by the more commonly purchased 3-(2-methoxyethyl) or 6-acetamido analogs [4].

Quote Request

Request a Quote for (Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.